1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3,4-bis(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-18-17(20)19(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCORWRWJRSGBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196670 | |
| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105188-73-5 | |
| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond, resulting in bis(4-methylphenyl) disulfide.
Reduction: Reduction reactions can be performed to convert the imidazole ring into a more reduced form.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are commonly used. Reaction conditions may include specific temperatures and solvents to facilitate the reactions.
Major Products Formed: Products include disulfides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
Chemistry
1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol serves as a valuable building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : The compound is explored for developing new pharmaceutical agents due to its ability to undergo various chemical reactions, such as oxidation and substitution.
- Material Science : It can be utilized in creating advanced materials with specific properties, including dyes and pigments.
Medicine
The compound has shown promise in several therapeutic areas:
-
Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens, including:
Pathogen Activity Staphylococcus aureus Moderate inhibition Escherichia coli Effective Candida albicans Notable antifungal activity - Anti-inflammatory Properties : The thiol group can interact with enzymes such as COX-1 and COX-2, suggesting potential for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
-
Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
Cell Line IC50 (µM) DLD-1 (colorectal) 57.4 MCF-7 (breast) 79.9 HT-29 (colon adenocarcinoma) Significant activity observed
Industry
In industrial applications, the compound can be used for:
- Production of Dyes and Pigments : Its unique chemical structure allows for the creation of colorants with specific properties.
- Chemical Intermediates : It can serve as an intermediate in the synthesis of other chemical compounds.
Study on Colorectal Cancer
A study compared the efficacy of this compound with cisplatin in DLD-1 and MCF-7 cell lines. The results indicated that the compound exhibited lower IC50 values than cisplatin in resistant strains, suggesting potential for overcoming drug resistance.
Inflammation Model
In a model assessing COX enzyme inhibition, the compound demonstrated significant selectivity for COX-2 over COX-1. This selectivity suggests its potential for anti-inflammatory applications without the side effects associated with non-selective NSAIDs.
Mechanism of Action
The mechanism by which 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing biological processes.
Comparison with Similar Compounds
1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol (Compound 8, )
- Structural Difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) on phenyl rings.
- Electronic Effects: Methoxy is a stronger electron-donor via resonance, increasing electron density on the aromatic ring compared to methyl’s inductive donation. This may alter reactivity in electrophilic substitutions or interactions with biological targets.
- Synthesis : Prepared via coupling 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide using K₂CO₃, indicating a thioether linkage strategy .
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole ()
- Structural Difference : Thiophene replaces the thiol group, and phenyl rings are at positions 4 and 5 (vs. 1 and 5 in the target compound).
- The positional isomerism (4,5- vs. 1,5-substitution) may affect molecular geometry and binding affinity .
Variations in Sulfur-Containing Functional Groups
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ()
- Structural Difference : Ethylthio (-S-CH₂CH₃) and formyl (-CHO) groups replace the thiol and methylphenyl groups.
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), while the ethylthio group, being less acidic than thiol, reduces redox activity. The 4-fluorobenzyl group introduces electronegativity, enhancing stability and possibly altering pharmacokinetics .
Data Tables
Table 2: Electronic and Pharmacological Implications
| Compound | Key Substituent Effects | Potential Biological Impact |
|---|---|---|
| 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol | Increased lipophilicity (methyl groups) | Enhanced membrane permeability |
| 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol | Resonance donation (methoxy) | Altered electronic interactions |
| 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole | Electronegative fluorine, stable thioether | Improved metabolic stability |
Biological Activity
1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and relevant case studies.
Overview of the Compound
1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol features an imidazole ring substituted with a thiol group and two para-substituted methylphenyl groups. This unique structure contributes to its biological activity, particularly in interacting with various biological targets.
The biological activity of 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol is primarily attributed to its ability to interact with specific molecular targets:
- Nucleophilic Activity : The thiol group can act as a nucleophile, forming covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition of their activity.
- Signaling Pathways : The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
- Enzyme Interaction : It has been shown to interact with enzymes such as COX-1 and COX-2, potentially exhibiting anti-inflammatory effects .
Antimicrobial and Antifungal Properties
Research indicates that 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol possesses notable antimicrobial and antifungal activities. It has been investigated for its effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Effective | |
| Candida albicans | Notable antifungal activity |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| DLD-1 (colorectal) | 57.4 | |
| MCF-7 (breast) | 79.9 | |
| HT-29 (colon adenocarcinoma) | Significant activity observed |
Case Studies
- Study on Colorectal Cancer : A study compared the efficacy of 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol with cisplatin in DLD-1 and MCF-7 cell lines. The compound exhibited lower IC50 values than cisplatin in resistant strains, indicating potential for overcoming drug resistance .
- Inflammation Model : In a model assessing COX enzyme inhibition, the compound demonstrated significant selectivity for COX-2 over COX-1, suggesting potential for anti-inflammatory applications without the side effects associated with non-selective NSAIDs .
Comparative Analysis with Similar Compounds
The biological activity of 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol can be contrasted with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1,4-bis(4-methylphenyl)-1H-imidazole | Lacks thiol group | Different reactivity and biological activity |
| 1H-imidazole-2-thiol | Lacks 4-methylphenyl groups | Varies in chemical properties and applications |
| 4-Methylbenzaldehyde | Simpler structure without imidazole or thiol groups | Less biological activity |
Preparation Methods
General Synthetic Approach
The preparation of 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol typically follows a modified Markwald synthesis pathway, involving the condensation of substituted amino ketones with substituted phenyl isothiocyanates in the presence of a base, followed by purification steps to isolate the thiol-functionalized imidazole derivative.
Detailed Preparation Procedure
Synthesis of 2-Amino-4-methylacetophenone Hydrochloride (Precursor)
- Reagents and Conditions : Hexamethylenetetramine (urotropine) is stirred with chloroform at 30 °C, followed by the gradual addition of 2-bromo-4-methylacetophenone.
- Reaction : The mixture is heated to 50–52 °C and stirred for 4 hours.
- Isolation : The solvent is removed by filtration at 30 °C, and the solid residue is washed with chloroform and dried.
- Conversion to Hydrochloride Salt : The solid is stirred in a mixture of 95% ethanol and concentrated hydrochloric acid for 16 hours, precipitating the hydrochloride salt.
- Drying : The salt is filtered and dried under vacuum.
This step yields the key intermediate 2-amino-4-methylacetophenone hydrochloride, essential for the subsequent imidazole ring formation.
Formation of 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol
- Reagents : 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride and 4-methylphenyl isothiocyanate are used in equimolar amounts.
- Base Addition : Triethylamine is added dropwise to the ethanol solution containing the reactants.
- Reaction Conditions : The mixture is refluxed for 2–4 hours under stirring.
- Product Isolation : Upon cooling, the solid product precipitates and is collected by filtration.
- Purification : The crude product is crystallized from ethanol to obtain the pure 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol.
This step involves the cyclization and thiolation to form the imidazole-2-thiol core with 4-methylphenyl substituents at positions 1 and 5.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromo-4-methylacetophenone + urotropine | 30 °C stirring, then 50–52 °C heating, 4 h | 2-amino-4-methylacetophenone hydrochloride | Not specified | Intermediate precursor |
| 2 | 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride + 4-methylphenyl isothiocyanate + triethylamine | Reflux in ethanol, 2–4 h | 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol | Not specified | Crystallization from ethanol |
Additional Notes on Methodology
- The use of triethylamine as a base facilitates the nucleophilic attack and cyclization in the formation of the imidazole ring.
- The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.
- The final product is purified by recrystallization, ensuring high purity suitable for further biological or chemical studies.
- Variations in substituents on the phenyl rings and reaction conditions can affect yields and purity but the core synthetic strategy remains consistent.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Key Intermediate | 2-amino-4-methylacetophenone hydrochloride |
| Core Reaction | Condensation of amino ketone hydrochloride with 4-methylphenyl isothiocyanate in ethanol |
| Base Used | Triethylamine |
| Reaction Conditions | Reflux in ethanol for 2–4 hours |
| Product Isolation | Filtration of precipitated solid after cooling |
| Purification | Recrystallization from ethanol |
| Monitoring | Thin-layer chromatography (TLC) |
| Yield and Purity | Generally high, specific yields not always reported; purity confirmed by recrystallization |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves condensation of substituted aldehydes with thiourea derivatives under basic conditions. For example, 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol was synthesized via a nucleophilic substitution reaction using potassium carbonate as a base and ethanol as a solvent . Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), reaction time (18–24 hours), and purification via recrystallization (ethanol is commonly used). Variations in substituents (e.g., methyl vs. methoxy groups) require adjusted reaction temperatures (e.g., 80–120°C) to optimize cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and thiol-group presence. Infrared (IR) spectroscopy identifies functional groups (e.g., S-H stretches near 2550 cm⁻¹). Melting point analysis and High-Resolution Mass Spectrometry (HRMS) validate purity. For example, IR data for similar imidazole-thiol derivatives show characteristic C=S stretches at ~1200 cm⁻¹, while ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for para-substituted phenyl groups) .
Q. How can researchers address solubility challenges during experimental workflows?
- Methodological Answer : The compound’s solubility is influenced by aryl substituents. Polar aprotic solvents (e.g., DMF, DMSO) are effective for reactions, while recrystallization from ethanol or methanol improves purity. Adding co-solvents (e.g., THF:water mixtures) or sonication can enhance dissolution for biological assays .
Q. What strategies mitigate side reactions during functionalization of the thiol group?
- Methodological Answer : Protecting the thiol group with trityl or acetyl moieties prevents oxidation during alkylation or acylation. For example, 2-chloroacetamide derivatives were synthesized by reacting the thiol with chloroacetamide in the presence of K₂CO₃, ensuring selective S-alkylation . An inert atmosphere (N₂/Ar) minimizes disulfide formation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like cyclooxygenase (COX). For instance, docking poses of analogous imidazole-thiol derivatives revealed hydrophobic interactions with COX-1/2 active sites, guiding substitutions at the 4-methylphenyl group to improve steric complementarity . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) for redox activity .
Q. What crystallographic approaches resolve ambiguities in structural determination?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves conformational ambiguities. For example, SHELX software has been widely used to refine torsion angles and hydrogen-bonding networks in imidazole derivatives, even with twinned or high-resolution data. Discrepancies between NMR and crystallographic data (e.g., rotational isomers) are resolved via Hirshfeld surface analysis .
Q. How do researchers analyze contradictory bioactivity data across different assay systems?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) identifies assay-specific artifacts. For COX inhibition studies, inconsistencies between in vitro (purified enzyme) and cell-based assays may arise from membrane permeability differences. Statistical tools (e.g., Bland-Altman plots) quantify systematic biases .
Q. What synthetic strategies improve regioselectivity in multisubstituted imidazole systems?
- Methodological Answer : Microwave-assisted synthesis reduces side products by accelerating reaction kinetics. For example, selective N-alkylation over C-alkylation is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. Steric effects of 4-methylphenyl groups direct electrophilic attacks to the less hindered imidazole nitrogen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
